molecular formula C8HF15O2 B13438906 2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptanoic acid CAS No. 15166-06-0

2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptanoic acid

Cat. No.: B13438906
CAS No.: 15166-06-0
M. Wt: 414.07 g/mol
InChI Key: KPBOPOXIOBBZTR-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptanoic acid is a highly fluorinated organic compound. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it a member of the perfluoroalkyl substances (PFAS) family. These compounds are characterized by their high thermal stability, chemical resistance, and hydrophobic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptanoic acid typically involves the fluorination of heptanoic acid derivatives. One common method includes the use of electrochemical fluorination (ECF), where an electric current is passed through a solution of the precursor compound in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the desired fluorinated product .

Industrial Production Methods: Industrial production of this compound often employs large-scale ECF or other fluorination techniques, such as direct fluorination using elemental fluorine. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple fluorine atoms, the compound can participate in nucleophilic substitution reactions, where a nucleophile replaces one of the fluorine atoms.

    Reduction Reactions: The compound can be reduced to form partially fluorinated derivatives.

    Oxidation Reactions: It can also undergo oxidation to form perfluorinated carboxylic acids.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated derivatives, which retain the core structure of the original compound while introducing new functional groups .

Scientific Research Applications

2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptanoic acid exerts its effects is primarily through its interaction with other molecules via its fluorinated groups. These interactions can alter the physical and chemical properties of the molecules it interacts with, leading to changes in their behavior and function. The compound’s high electronegativity and steric hindrance due to the fluorine atoms play a crucial role in these interactions .

Comparison with Similar Compounds

  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate
  • 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane

Comparison: Compared to these similar compounds, 2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptanoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group. This structure imparts distinct chemical and physical properties, such as higher thermal stability and resistance to chemical degradation .

Properties

CAS No.

15166-06-0

Molecular Formula

C8HF15O2

Molecular Weight

414.07 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,7,7,7-dodecafluoro-6-(trifluoromethyl)heptanoic acid

InChI

InChI=1S/C8HF15O2/c9-2(10,1(24)25)4(12,13)6(16,17)5(14,15)3(11,7(18,19)20)8(21,22)23/h(H,24,25)

InChI Key

KPBOPOXIOBBZTR-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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